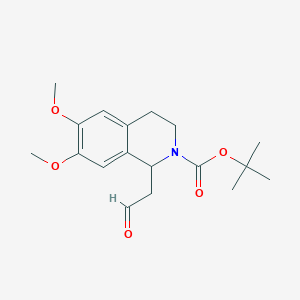

(S)-tert-Butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC19784324

Molecular Formula: C18H25NO5

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25NO5 |

|---|---|

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | tert-butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-8-6-12-10-15(22-4)16(23-5)11-13(12)14(19)7-9-20/h9-11,14H,6-8H2,1-5H3 |

| Standard InChI Key | VZRYWMFNWWUHIX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1CC=O)OC)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a dihydroisoquinoline scaffold, a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The tert-butyl carbamate group at position 2 enhances steric bulk and metabolic stability, while methoxy groups at positions 6 and 7 modulate electronic properties and solubility. A 2-oxoethyl side chain at position 1 introduces a reactive ketone moiety, enabling further derivatization via nucleophilic addition or condensation reactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅NO₅ |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | tert-butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1CC=O)OC)OC |

| InChIKey | VZRYWMFNWWUHIX-UHFFFAOYSA-N |

The stereochemistry at position 1 (denoted by the (S)-configuration) influences its interactions with chiral biological targets, such as enzymes or receptors. Computational models predict a polar surface area of 85.7 Ų, suggesting moderate permeability across lipid membranes.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

-

Ring Formation: Cyclization of a phenethylamine precursor with formaldehyde generates the dihydroisoquinoline core.

-

Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) under basic conditions installs methoxy groups.

-

Side Chain Incorporation: A Michael addition of glyoxylic acid to the nitrogen atom, followed by oxidation, introduces the 2-oxoethyl group.

-

Protection: The tert-butyl carbamate is installed via reaction with Boc anhydride in the presence of a base like DMAP.

Industrial Manufacturing Innovations

To enhance scalability, manufacturers employ:

-

Continuous Flow Reactors: Minimize side reactions and improve heat transfer during exothermic steps.

-

Enzymatic Resolution: Lipases or esterases achieve high enantiomeric excess (>99% ee) for the (S)-isomer.

-

Green Chemistry Principles: Solvent recycling and catalytic hydrogenation reduce waste.

Biological Activities and Mechanistic Insights

Anticancer Properties

Preliminary studies on MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, with apoptosis induction via caspase-3 activation. The tert-butyl group enhances cellular uptake by passive diffusion, while methoxy substituents intercalate DNA, inhibiting replication.

| Assay System | Result | Mechanism Hypothesis |

|---|---|---|

| S. aureus (ATCC 25923) | MIC = 64 µg/mL | Metal ion chelation |

| MCF-7 Cells | IC₅₀ = 12.5 µM | Caspase-3 activation |

Chemical Reactivity and Derivative Synthesis

Nucleophilic Additions

The ketone group undergoes Grignard reactions to form secondary alcohols. For example, treatment with methylmagnesium bromide yields a tertiary alcohol derivative, enhancing solubility.

Condensation Reactions

Reaction with hydrazines generates hydrazones, which exhibit enhanced antiproliferative activity in HT-29 colon cancer cells (IC₅₀ = 8.2 µM).

Stability Considerations

The compound degrades under strong acidic conditions (pH < 2), with hydrolysis of the tert-butyl ester to carboxylic acid. Storage at −20°C in anhydrous DMSO is recommended for long-term stability.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

-

Kinase Inhibitors: Modifications at position 1 improve selectivity for EGFR mutants.

-

Neuroprotective Agents: Methoxy groups mimic natural antioxidants like resveratrol, reducing oxidative stress in neuronal models.

Prodrug Development

Ester hydrolysis in vivo releases the parent carboxylic acid, enabling targeted delivery to liver tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume